molecular formula C19H22O2 B1437234 4-Formyl-trans-stilbene Diethyl Acetal CAS No. 381716-24-1

4-Formyl-trans-stilbene Diethyl Acetal

Cat. No.: B1437234
CAS No.: 381716-24-1
M. Wt: 282.4 g/mol
InChI Key: LKUHPNYFNZOTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-trans-stilbene Diethyl Acetal is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-trans-stilbene Diethyl Acetal typically involves the reaction of 4-(Diethoxymethyl)benzaldehyde with trans-stilbene under specific conditions. One common method includes the use of a base-promoted reaction, where the aldehyde group of 4-(Diethoxymethyl)benzaldehyde reacts with the double bond of trans-stilbene to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-trans-stilbene Diethyl Acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydrostilbene derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include stilbene oxides, dihydrostilbenes, and various substituted stilbenes, depending on the specific reaction and conditions used .

Scientific Research Applications

4-Formyl-trans-stilbene Diethyl Acetal has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Formyl-trans-stilbene Diethyl Acetal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethoxymethyl)benzaldehyde
  • 4-(Diethoxymethyl)benzyl alcohol
  • trans-Stilbene

Uniqueness

4-Formyl-trans-stilbene Diethyl Acetal is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(diethoxymethyl)-4-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-20-19(21-4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUHPNYFNZOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743085
Record name 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381716-24-1
Record name 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-trans-stilbene Diethyl Acetal
Reactant of Route 2
Reactant of Route 2
4-Formyl-trans-stilbene Diethyl Acetal
Reactant of Route 3
Reactant of Route 3
4-Formyl-trans-stilbene Diethyl Acetal
Reactant of Route 4
Reactant of Route 4
4-Formyl-trans-stilbene Diethyl Acetal
Reactant of Route 5
Reactant of Route 5
4-Formyl-trans-stilbene Diethyl Acetal
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Formyl-trans-stilbene Diethyl Acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.